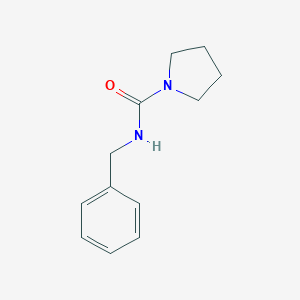

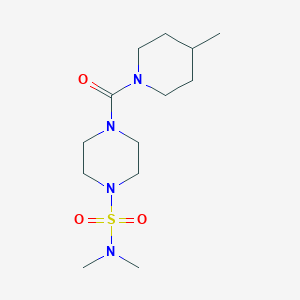

![molecular formula C24H19BrN4O2 B261744 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)

5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as BML-275, is a small molecule inhibitor that selectively targets AMP-activated protein kinase (AMPK). AMPK is a crucial regulator of energy metabolism and is involved in various physiological processes, including glucose uptake, fatty acid oxidation, and autophagy. BML-275 has been extensively studied for its potential applications in cancer, diabetes, obesity, and other metabolic disorders.

Wirkmechanismus

5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide selectively inhibits the activity of AMPK by binding to its α-subunit and preventing its phosphorylation and activation. AMPK plays a critical role in maintaining cellular energy homeostasis by sensing and responding to changes in AMP/ATP ratio. When cellular energy levels are low, AMPK is activated and promotes energy-producing pathways while inhibiting energy-consuming pathways. By inhibiting AMPK, 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide disrupts this balance and leads to a decrease in energy production and an increase in energy consumption, which ultimately results in cell death.

Biochemical and Physiological Effects:

5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the AKT/mTOR pathway. In adipocytes, 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide promotes lipolysis and inhibits adipogenesis by reducing the expression of key adipogenic genes. In hepatocytes, 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibits gluconeogenesis and promotes glycogen synthesis by suppressing the expression of gluconeogenic genes. In neurons, 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide protects against oxidative stress and excitotoxicity by activating autophagy and reducing the production of reactive oxygen species.

Vorteile Und Einschränkungen Für Laborexperimente

5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several advantages as a research tool, including its high selectivity and potency, its ability to penetrate cell membranes and blood-brain barrier, and its well-established mechanism of action. However, 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide also has some limitations, such as its potential off-target effects, its variability in different cell types and experimental conditions, and its limited stability and solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for the research on 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. One direction is to further investigate its potential applications in cancer therapy, particularly in combination with other anticancer agents. Another direction is to explore its effects on the gut microbiome and its potential role in regulating metabolic homeostasis. Additionally, further research is needed to elucidate the molecular mechanisms underlying the physiological effects of 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide and to develop more stable and potent analogs for clinical use.

Synthesemethoden

5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can be synthesized by reacting 2-bromobenzoyl chloride with 2-amino-5-methylphenylpyrazole in the presence of a base, followed by coupling with 4-aminobenzamide and subsequent acylation with 1-phenyl-1H-pyrazole-4-carboxylic acid. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been widely used in scientific research to investigate the role of AMPK in various biological processes. In cancer research, 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to sensitize cancer cells to chemotherapy and radiotherapy. In diabetes and obesity research, 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to improve insulin sensitivity, reduce glucose and lipid levels, and promote weight loss. In addition, 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in neuroprotection, inflammation, and cardiovascular diseases.

Eigenschaften

Produktname |

5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide |

|---|---|

Molekularformel |

C24H19BrN4O2 |

Molekulargewicht |

475.3 g/mol |

IUPAC-Name |

5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenylpyrazole-4-carboxamide |

InChI |

InChI=1S/C24H19BrN4O2/c1-16-9-5-8-14-21(16)27-24(31)19-15-26-29(17-10-3-2-4-11-17)22(19)28-23(30)18-12-6-7-13-20(18)25/h2-15H,1H3,(H,27,31)(H,28,30) |

InChI-Schlüssel |

BCLIAKOSVJNJOP-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br |

Kanonische SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)

![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

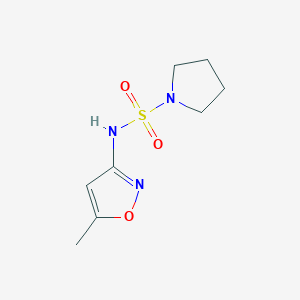

![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)

![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)

![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)

![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)

![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)

![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)